molecular formula C21H20N2O3S B2675326 2-(4-Methoxyphenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione CAS No. 663167-22-4

2-(4-Methoxyphenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione

Cat. No.: B2675326
CAS No.: 663167-22-4
M. Wt: 380.46
InChI Key: HRXGDPMGRJFSSD-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione is a heterocyclic compound that contains a quinazoline core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thia Group: This step involves the incorporation of sulfur into the quinazoline core, often using thiourea or other sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may yield more saturated derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used to study the interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar core structures but different functional groups.

    Thiaquinazoline Derivatives: Compounds with sulfur incorporated into the quinazoline core.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different core structures.

Uniqueness

2-(4-Methoxyphenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione is unique due to its specific combination of functional groups and core structure. This combination imparts distinct biological activities and chemical properties that are not observed in other similar compounds.

Properties

IUPAC Name

2-benzyl-3-(4-methoxyphenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-26-18-13-11-17(12-14-18)21-22-19-9-5-6-10-20(19)27(24,25)23(21)15-16-7-3-2-4-8-16/h2-14,21-22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXGDPMGRJFSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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